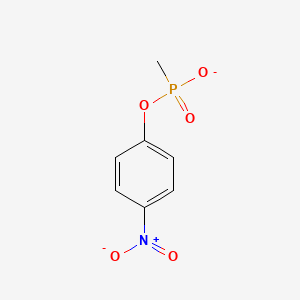

4-Nitrophenyl methylphosphonate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl-(4-nitrophenoxy)phosphinate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8NO5P/c1-14(11,12)13-7-4-2-6(3-5-7)8(9)10/h2-5H,1H3,(H,11,12)/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJPXTXIEAOSJBR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)([O-])OC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO5P- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50673142 | |

| Record name | 4-Nitrophenyl methylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50673142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1832-64-0 | |

| Record name | 4-Nitrophenyl methylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50673142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies for 4 Nitrophenyl Methylphosphonate

Established Synthetic Pathways for 4-Nitrophenyl Methylphosphonate (B1257008)

The synthesis of the core structure of 4-nitrophenyl methylphosphonate can be achieved through several established routes in organophosphorus chemistry. These methods include traditional esterification, catalyzed transesterification, and efficient one-pot procedures.

Classical Esterification Reactions

Classical esterification remains a fundamental approach for the synthesis of this compound. This strategy typically involves the reaction of a reactive methylphosphonic acid derivative with 4-nitrophenol (B140041). A common and powerful starting material for this process is methylphosphonyl dichloride (CH₃P(O)Cl₂). wikipedia.org The reaction proceeds by the nucleophilic attack of the hydroxyl group of 4-nitrophenol on the electrophilic phosphorus center, displacing a chloride leaving group.

The reaction can be performed in a stepwise manner. For instance, reacting methylphosphonyl dichloride with one equivalent of 4-nitrophenol can yield the intermediate p-nitrophenyl methylphosphonochloridate. This reactive intermediate can then be reacted with a second, different alcohol to produce an asymmetrical phosphonate (B1237965) ester. researchgate.net Alternatively, for the synthesis of symmetrical bis(4-nitrophenyl) methylphosphonate, two equivalents of 4-nitrophenol would be used. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid (HCl) byproduct that is formed. mdpi.com

A representative reaction is analogous to the synthesis of other phosphate (B84403) esters, where a phosphorus oxychloride is reacted with a phenol. google.com The use of a catalyst, such as anhydrous magnesium chloride, has also been reported to facilitate the reaction between phosphonic dichlorides and phenols efficiently. researchgate.net

Transesterification Approaches Utilizing Nucleophilic Catalysis

Transesterification provides an alternative and often milder route to asymmetrically substituted phosphonate esters, starting from a symmetrical diester precursor. For the synthesis of this compound derivatives, this typically involves starting with bis(4-nitrophenyl) methylphosphonate. In this process, one of the 4-nitrophenoxy groups is exchanged for a different alcohol moiety.

This exchange is effectively promoted by a nucleophilic catalyst. A prominent example is the use of 1,8-diazabicycloundec-7-ene (DBU). nih.gov The catalyst functions by activating the incoming alcohol, increasing its nucleophilicity and facilitating the attack on the phosphorus center. The departure of the stable 4-nitrophenoxide anion serves as a strong thermodynamic driving force for the reaction. This method is particularly valuable for introducing sensitive or complex alcohol groups that might not be compatible with the harsher conditions of classical esterification. For example, it has been successfully employed for the radiosynthesis of fluorinated analogues for positron emission tomography (PET) imaging. nih.gov

General transesterification can also be catalyzed by strong bases like sodium alkoxides, where the reaction is driven to completion by refluxing the diaryl phosphonate in the desired alcohol. google.commasterorganicchemistry.com

Efficient One-Pot Synthesis Techniques

In a hypothetical Atherton-Todd approach for this target, a dialkyl phosphite (B83602) (such as dimethyl phosphite) would be treated with carbon tetrachloride (CCl₄) in the presence of a base (e.g., triethylamine) and the nucleophile, 4-nitrophenol. The reaction proceeds through the in situ generation of a reactive phosphonochloridate intermediate, which is immediately captured by the 4-nitrophenol nucleophile to form the desired phosphonate ester. rsc.orgresearchgate.net This method avoids the isolation of the often moisture-sensitive phosphonochloridate intermediate, streamlining the synthetic process. The primary byproducts of this reaction are the protonated base (e.g., triethylammonium (B8662869) chloride) and chloroform (B151607) (CHCl₃). wikipedia.org

Preparation of Structurally Modified this compound Derivatives

The derivatization of this compound by altering the second ester group is key to creating analogues with tailored properties. These derivatives are often used as surrogates for highly toxic chemical warfare agents in research settings.

Synthesis of Fluoroethyl and Fluoropropan-2-yl Methylphosphonate Analogues

Fluorinated analogues of this compound are of significant interest, particularly as PET imaging agents for studying cholinesterase activity in vivo. The synthesis of these compounds is effectively achieved using the DBU-catalyzed transesterification method.

To generate the fluoroethyl analogue, O-(2-fluoroethyl)-O-(p-nitrophenyl) methylphosphonate, bis(p-nitrophenyl) methylphosphonate is reacted with 2-fluoroethanol (B46154) in an anhydrous solvent like dichloromethane, with DBU serving as the catalyst. nih.gov This approach has been successfully translated to a robust radiosynthesis using [¹⁸F]-2-fluoroethanol to produce the corresponding PET tracer. nih.gov

Similarly, the fluoropropan-2-yl analogue, O-(1-fluoropropan-2-yl)-O-(4-nitrophenyl) methylphosphonate, is synthesized via the transesterification of bis-(4-nitrophenyl) methylphosphonate with 1-fluoro-2-propanol, again utilizing DBU in dichloromethane. This mild and facile approach allows for the production of these specialized analogues in high purity.

| Analogue | Starting Phosphonate | Alcohol | Catalyst | Solvent | Reference |

|---|---|---|---|---|---|

| O-(2-Fluoroethyl)-O-(p-nitrophenyl) methylphosphonate | Bis(p-nitrophenyl) methylphosphonate | 2-Fluoroethanol | DBU | Dichloromethane | nih.gov |

| O-(1-Fluoropropan-2-yl)-O-(4-nitrophenyl) methylphosphonate | Bis(4-nitrophenyl) methylphosphonate | 1-Fluoro-2-propanol | DBU | Dichloromethane |

Generation of Isopropyl and Ethyl Methylphosphonate Derivatives

Isopropyl and ethyl methylphosphonate derivatives of 4-nitrophenol serve as valuable, less toxic simulants for nerve agents like Sarin (B92409) and VX, respectively. Their synthesis is also well-established.

4-Nitrophenyl isopropyl methylphosphonate (NIMP) and 4-nitrophenyl ethyl methylphosphonate (NEMP) have been synthesized through a classical esterification route. This involves the reaction of the corresponding alkyl methylphosphonochloridate (isopropyl or ethyl) with 4-nitrophenol. These syntheses result in oily, brown, and homogenous final products that have been characterized by gas chromatography-mass spectrometry (GC/MS) and nuclear magnetic resonance (NMR) spectroscopy.

| Derivative Name | Common Abbreviation | Synthetic Approach | Purity (by ¹H NMR) | Reference |

|---|---|---|---|---|

| 4-Nitrophenyl isopropyl methylphosphonate | NIMP | Classical Esterification | 90% | |

| 4-Nitrophenyl ethyl methylphosphonate | NEMP | Classical Esterification | 94% |

Radiochemical Synthesis Protocols for Positron Emission Tomography (PET) Tracer Development

The synthesis of PET tracers involves incorporating a positron-emitting radionuclide, such as fluorine-18 (B77423) (¹⁸F), into a target molecule. The relatively short half-life of ¹⁸F (approximately 110 minutes) necessitates rapid and efficient radiolabeling procedures. For this compound derivatives, this is typically achieved through nucleophilic substitution reactions.

A notable example is the synthesis of O-(1-[¹⁸F]fluoropropan-2-yl)-O-(4-nitrophenyl)methylphosphonate, a surrogate for the nerve agent sarin. rsc.orgnih.gov This process begins with the production of [¹⁸F]fluoride ion, which is then used to prepare 1-[¹⁸F]fluoro-2-propanol. rsc.orgnih.gov The radiolabeled alcohol is subsequently reacted with bis-(4-nitrophenyl) methylphosphonate in the presence of a non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). rsc.orgnih.gov This reaction yields the desired PET tracer with high radiochemical purity. rsc.org

Similarly, an improved synthesis for O-(2-[¹⁸F]fluoroethyl)-O-(p-nitrophenyl)methylphosphonate, a PET tracer surrogate for the nerve agent VX, has been developed. nih.gov This method also utilizes a bis-(p-nitrophenyl) methylphosphonate precursor, which reacts with [¹⁸F]-2-fluoroethanol. This approach offers the advantage of a faster and more reliable synthesis with higher yields compared to previous methods. nih.gov

The following table summarizes the key aspects of these radiochemical synthesis protocols.

| PET Tracer | Precursor | Reagents | Radiochemical Yield (non-decay corrected) | Synthesis Time |

| O-(1-[¹⁸F]fluoropropan-2-yl)-O-(4-nitrophenyl)methylphosphonate | bis-(4-nitrophenyl) methylphosphonate | 1-[¹⁸F]fluoro-2-propanol, DBU | 2.4% ± 0.6% | 65 minutes |

| O-(2-[¹⁸F]fluoroethyl)-O-(p-nitrophenyl)methylphosphonate | bis-(O,O-p-nitrophenyl) methylphosphonate | [¹⁸F]-2-fluoroethanol, DBU | 8% ± 2% | Not specified |

Table 1: Summary of Radiochemical Synthesis Protocols for this compound-based PET Tracers. rsc.orgnih.gov

Advanced Spectroscopic and Chromatographic Characterization Techniques for Synthetic Products

The characterization of synthetic products, both the final radiolabeled tracers and their non-radioactive standards, is essential to ensure their identity, purity, and stability. A combination of advanced spectroscopic and chromatographic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the structure of the synthesized compounds. While direct NMR analysis of the high-specific-activity radiolabeled product is generally not feasible due to the low concentration, it is crucial for characterizing the non-radiolabeled ("cold") standard.

¹H NMR provides information about the chemical environment of hydrogen atoms within the molecule.

³¹P NMR is particularly informative for organophosphorus compounds, offering insights into the structure and purity of the phosphonate core. For instance, in the breakdown of related methyl phosphonates, ³¹P NMR can distinguish between the starting material and various degradation products. rsc.org

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the synthesized compounds, confirming their identity. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further validating the elemental composition.

High-Performance Liquid Chromatography (HPLC) is an indispensable technique in the synthesis of PET tracers for both purification and analysis.

Purification: Semi-preparative HPLC is often used to isolate the desired radiolabeled tracer from the reaction mixture, ensuring high radiochemical purity. nih.gov

Analysis: Analytical HPLC is used to determine the radiochemical purity of the final product. The identity of the radiolabeled tracer is confirmed by co-injection with the corresponding non-radiolabeled standard, where a single, sharp peak for both the radioactive and UV-absorbing signals indicates that the two compounds are identical. nih.gov

For the analysis of 4-nitrophenol, a common impurity or hydrolysis product, and its metabolites, specific isocratic ion-pair reversed-phase HPLC (RP-HPLC) methods with UV-Vis detection have been developed. nih.govnih.gov These methods allow for the simultaneous analysis of 4-nitrophenol and its conjugated forms.

The following table outlines the typical analytical techniques used in the characterization of this compound derivatives.

| Technique | Purpose | Key Information Obtained |

| ¹H NMR Spectroscopy | Structural elucidation of non-radiolabeled standard. | Chemical shifts and coupling constants of protons, confirming the molecular structure. |

| ³¹P NMR Spectroscopy | Structural confirmation and purity assessment of non-radiolabeled standard. | Chemical shifts characteristic of the phosphonate group. |

| Mass Spectrometry (MS) | Molecular weight determination of non-radiolabeled standard. | Molecular ion peak and fragmentation pattern. |

| High-Performance Liquid Chromatography (HPLC) | Purification and analysis of radiolabeled and non-radiolabeled compounds. | Retention time, radiochemical purity, and confirmation of identity via co-injection. |

Table 2: Advanced Spectroscopic and Chromatographic Characterization Techniques.

Mechanistic Investigations of 4 Nitrophenyl Methylphosphonate Hydrolysis

Non-Enzymatic Hydrolysis Pathways

The non-enzymatic hydrolysis of 4-nitrophenyl methylphosphonate (B1257008) can be facilitated by acids, bases, or buffer systems. In these reactions, a nucleophile attacks the electrophilic phosphorus center, leading to the cleavage of a P-O bond and the release of 4-nitrophenolate (B89219) and methylphosphonic acid. nih.gov The nature of the catalyst and the reaction environment dictates the specific mechanistic route and the kinetics of the reaction.

The acid-catalyzed hydrolysis of phosphonate (B1237965) esters, including methylphosphonates, generally proceeds through mechanisms involving the protonation of the phosphoryl oxygen. youtube.comyoutube.com This initial protonation enhances the electrophilicity of the phosphorus atom, making it more susceptible to nucleophilic attack by a water molecule.

For phosphonates, the major mechanistic routes are the AAc2 and AAl1 mechanisms. nih.gov

AAc2 Mechanism: This pathway involves a bimolecular nucleophilic attack by water on the protonated phosphorus center, leading to the cleavage of the P-O bond. nih.gov

AAl1 and AAl2 Mechanisms: These routes involve the cleavage of the C-O bond. The AAl1 mechanism is a two-step process where a carbocation is formed, while the AAl2 mechanism involves a direct SN2 attack by water on the alkyl carbon. nih.gov

Studies on related methyl phosphonates have shown that polar and steric effects have a less pronounced influence on the acid-catalyzed pathway compared to base-catalyzed hydrolysis. nih.gov The rate of hydrolysis can also be dependent on the acid concentration, with studies on similar arylphosphinates showing an optimal rate at a specific molarity of acid (e.g., 6-7 M HClO4), above which the reaction rate may decrease. nih.gov

Under alkaline conditions, the hydrolysis of 4-nitrophenyl methylphosphonate is initiated by the attack of a hydroxide (B78521) ion, a potent nucleophile, on the phosphorus center. This pathway is generally efficient due to the strong nucleophilicity of OH- and the presence of the electron-withdrawing nitrophenyl group, which makes the phosphorus atom more electrophilic and the 4-nitrophenoxide a good leaving group.

The central event in alkaline hydrolysis is the nucleophilic attack on the phosphorus atom of the phosphoryl (P=O) group. nih.gov This attack is directed at the phosphorus center, not the carbon of the leaving group. This has been demonstrated in analogous systems by stereochemical studies, which show an inversion of configuration at the phosphorus center upon hydrolysis. Such an inversion is characteristic of a direct, SN2-type attack and argues against the formation of a stable, covalent intermediate.

The reaction proceeds through a high-energy, pentacoordinated transition state or intermediate. youtube.com The incoming nucleophile (hydroxide) and the leaving group (4-nitrophenoxide) occupy the apical positions in this trigonal bipyramidal structure.

In addition to specific acid and base catalysis, the hydrolysis of phosphate (B84403) and phosphonate esters can be catalyzed by the components of buffer solutions. This phenomenon, known as general acid-base catalysis, involves proton transfer to or from the substrate or attacking nucleophile by the buffer species. For instance, studies on the hydrolysis of other esters have shown that buffer components can act as general bases to deprotonate the attacking water molecule, increasing its nucleophilicity, or as general acids to protonate the leaving group, facilitating its departure.

In some cases, the buffer components themselves can act as nucleophiles, leading to nucleophilic catalysis. For example, studies on related substrates have demonstrated that amine buffers can catalyze the reaction via a mechanism where a second amine molecule is involved in the rate-determining step. researchgate.net While the specific dynamics for this compound are not extensively detailed in the literature, these general principles of buffer catalysis are expected to apply.

The transition state in the non-enzymatic hydrolysis of phosphonate esters is a key feature that determines the reaction's energetic barrier. For the hydrolysis of this compound, the reaction is believed to proceed through a pentacoordinate transition state with a trigonal bipyramidal geometry. nih.govyoutube.com

The nature of this transition state can be described as either "loose" (more dissociative, with significant bond breaking to the leaving group) or "tight" (more associative, with significant bond formation to the nucleophile). For phosphate triesters, which are structurally analogous to phosphonate diesters like this compound, the transition states are generally considered to be tighter and more synchronous compared to those for monoesters. nih.gov

Kinetic isotope effect (KIE) studies on the hydrolysis of related phosphate esters provide valuable insight into the structure of the transition state. By measuring isotope effects at the phenolic oxygen of the leaving group and the nitrogen of the nitro group, researchers can probe the extent of bond cleavage in the rate-determining step. For example, in the metal-ion catalyzed hydrolysis of ethyl p-nitrophenyl phosphate, significant isotope effects indicated that the P-O bond to the leaving group was substantially broken in the transition state. nih.gov These findings suggest a transition state with considerable dissociative character, where the leaving group has largely departed.

Table 1: Isotope Effects in the Metal Ion-Catalyzed Hydrolysis of Ethyl p-Nitrophenyl Phosphate at 50°C This table presents data from a related compound to illustrate the analysis of transition states.

| Catalyst | pH | 15N KIE (%) | 18O KIE (%) | Inferred Transition State Characteristic |

| Co(III)-cyclen | 7.0 | 0.12 | 2.23 | P-O bond ~50% broken |

| Co(III)-tacn | 7.0 | 0.13 | 0.80 | Earlier transition state than Co(III)-cyclen |

| Eu(III) | 6.5 | 0.34 | 1.60 | Late transition state |

| Data sourced from PubMed. nih.gov |

This data illustrates how the choice of catalyst influences the transition state structure, leading to variations in the degree of bond formation and cleavage during the hydrolytic process.

Quantitative Structure-Reactivity Relationships (QSRR) in Hydrolysis Processes

Quantitative Structure-Reactivity Relationship (QSRR) studies are pivotal in elucidating reaction mechanisms by correlating the rate of a reaction with the structural properties of the reactants. For the hydrolysis of aryl esters like this compound, Linear Free-Energy Relationships (LFERs), such as the Hammett and Taft equations, are frequently employed to probe the electronic and steric effects of substituents on reaction rates. semanticscholar.orgemerginginvestigators.org

The Hammett equation, in particular, provides insight into how electron-donating or electron-withdrawing substituents on an aromatic ring influence the reaction's transition state. The equation is given by:

log(k/k₀) = ρσ

where k is the rate constant for the substituted reactant, k₀ is the rate for the unsubstituted (hydrogen) reactant, σ is the substituent constant that depends only on the nature and position of the substituent, and ρ is the reaction constant which indicates the sensitivity of the reaction to substituent effects. semanticscholar.org

In studies of para-substituted nitrophenyl benzoate (B1203000) esters, a direct correlation has been established between the Hammett substituent constant (σpara) and the rate of hydrolysis. Electron-withdrawing groups (with positive σ values) increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thus accelerating hydrolysis. Conversely, electron-donating groups (with negative σ values) slow the reaction down. This relationship is supported by computational models showing a linear correlation between the Hammett σpara constant and the Mulliken charge at the carbonyl carbon. semanticscholar.org For instance, as substituents become more electron-donating, the carbonyl carbon becomes more electron-rich, slowing the rate of nucleophilic attack. semanticscholar.org

Table 1: Hammett Substituent Constants (σpara) and Corresponding Mulliken Charges This table illustrates the relationship between the electronic properties of substituents and the calculated charge density at the reaction center for a model system of para-substituted nitrophenyl esters.

| Substituent | Hammett Constant (σpara) | Mulliken Charge at Carbonyl Carbon |

|---|---|---|

| -NO₂ | 0.778 | 0.2255 |

| -Br | 0.232 | 0.2151 |

| -Cl | 0.227 | 0.2143 |

| -F | 0.062 | 0.2124 |

| -H | 0.000 | 0.2128 |

| -CH₃ | -0.170 | 0.2084 |

| -OCH₃ | -0.268 | 0.2038 |

Data sourced from a study on para-substituted nitrophenyl benzoate esters, demonstrating a general principle applicable to related compounds. semanticscholar.org

Role of Anchimeric Assistance in Hydrolysis

Anchimeric assistance, or neighboring group participation, can significantly accelerate hydrolysis reactions. This phenomenon occurs when a functional group within the reacting molecule acts as an intramolecular nucleophile, facilitating the departure of the leaving group.

Kinetic studies on the alkaline hydrolysis of p-nitrophenyl phenacyl methylphosphonate, a compound with a structure analogous to this compound but containing a neighboring carbonyl group, demonstrate this effect. The presence of the phenacyl group's carbonyl functionality markedly accelerates the rate of hydrolysis compared to a similar phosphonate ester lacking this group, such as ethyl p-nitrophenyl methylphosphonate. dtic.mil This rate enhancement is attributed to the intramolecular attack of the enolate form of the carbonyl group on the phosphorus center, leading to the formation of a cyclic intermediate. This process facilitates the expulsion of the 4-nitrophenolate leaving group, which is a key step in the hydrolysis mechanism. dtic.mil

Enzymatic Hydrolysis of this compound

Kinetic Characterization of Enzyme-Mediated Hydrolysis

The enzymatic hydrolysis of this compound and related substrates is frequently studied using spectrophotometry. The reaction releases 4-nitrophenol (B140041) (or 4-nitrophenolate at basic pH), a chromophoric compound with a distinct yellow color, which allows for continuous monitoring of the reaction progress by measuring the increase in absorbance at approximately 400-415 nm. semanticscholar.orgresearchgate.net This method enables the determination of key kinetic parameters, such as the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat).

For example, the hydrolysis of 4-nitrophenyl acetate (B1210297) by penicillin G acylase shows characteristic burst kinetics, indicating the rapid formation of an acetyl-enzyme intermediate followed by a slower, rate-limiting deacylation step. csic.es In one study, the wild-type enzyme exhibited a kcat of 0.76 s⁻¹ for this substrate. A mutant enzyme, F360V, showed a reduced deacylation rate, highlighting how specific amino acid residues contribute to the catalytic cycle. csic.es Similarly, enzymes like alkaline phosphatase are known to catalyze the hydrolysis of p-nitrophenyl phosphate, with the initial reaction rate being dependent on the substrate concentration. nih.gov These studies provide a framework for understanding the kinetic behavior of enzymes that act on 4-nitrophenyl phosphonates.

Table 2: Kinetic Parameters for the Hydrolysis of 4-Nitrophenyl Acetate by Penicillin G Acylase This table provides an example of kinetic data obtained for an enzyme acting on a 4-nitrophenyl ester substrate.

| Enzyme Variant | Acylation Rate Constant (k₂ / mM⁻¹s⁻¹) | Deacylation Rate Constant (k₃ / s⁻¹) | Km (mM) |

|---|---|---|---|

| Wild-Type | 73 | 0.76 | 0.010 |

| F360V Mutant | 11.1 | 0.051 | 0.0046 |

Data from Roa et al. csic.es

Comparative Analysis of Enzymatic and Non-Enzymatic Transition States

A fundamental principle of enzyme catalysis is the stabilization of the reaction's transition state. nih.gov Comparing the thermodynamics of an enzyme-catalyzed reaction with its non-enzymatic counterpart provides crucial insights into the catalytic mechanism. For the hydrolysis of substrates like this compound, the enzyme's active site provides an environment that is pre-organized to bind the transition state with much higher affinity than the ground-state substrate. nih.govnih.gov

In the non-enzymatic hydrolysis of related compounds like p-nitrophenyl phosphate, the reaction proceeds through a high-energy, charged transition state. lu.se Enzymes that catalyze this reaction, such as alkaline phosphatase, utilize active site residues (e.g., metal ions, amino acid side chains) to stabilize the developing negative charge on the oxygen atoms of the phosphoryl group in the transition state. This stabilization significantly lowers the activation energy (ΔG‡). lu.se Studies comparing the enzymatic and non-enzymatic deprotonation of nitroalkanes, a model for carbon acid ionization, show a major enthalpic contribution to the enzymatic rate enhancement, suggesting the formation of strong electrostatic and hydrogen-bonding interactions in the enzymatic transition state that are absent in the solution reaction. nih.gov

Application of Kinetic Isotope Effects (KIEs) in Enzymatic Reaction Mechanism Elucidation

Kinetic Isotope Effects (KIEs) are a powerful tool for investigating reaction mechanisms by measuring the change in reaction rate upon isotopic substitution at or near the site of bond cleavage. nih.govsemanticscholar.org Measuring KIEs can reveal the structure of the transition state and identify the rate-determining step(s) of a reaction. researchgate.net

For instance, oxygen-18 leaving group KIEs were determined for the hydrolysis of p-nitrophenyl β-D-galactoside catalyzed by β-galactosidase. nih.gov The observation of a significant KIE (k¹⁶/k¹⁸ > 1) on Vmax/Km indicates that the cleavage of the C-O bond to the nitrophenyl leaving group is part of the first irreversible, rate-determining step of the catalytic cycle. nih.gov For the hydrolysis of 2,4-dinitrophenyl β-D-galactoside, the KIE on Vmax was close to unity, suggesting that for this more reactive substrate, bond scission is no longer fully rate-determining at substrate saturation. nih.gov Such studies allow for a detailed mapping of the energy landscape of the reaction. Inverse solvent isotope effects (where the reaction is faster in D₂O than in H₂O) can also be diagnostic, often pointing to a pre-equilibrium step involving proton transfer before the main rate-limiting step. mdpi.com

Table 3: Oxygen-18 Leaving Group Kinetic Isotope Effects for β-Galactosidase Catalyzed Hydrolysis

| Substrate | KIE on Vmax (Vk¹⁶/Vk¹⁸) | KIE on Vmax/Km ((V/K)k¹⁶/(V/K)k¹⁸) |

|---|---|---|

| p-Nitrophenyl β-D-galactoside | 1.022 ± 0.002 | 1.014 ± 0.003 |

| 2,4-Dinitrophenyl β-D-galactoside | 1.002 ± 0.0009 | 1.030 ± 0.003 |

Data from Rosenberg & Kirsch (1981). nih.gov

Linear Free Energy Relationships (LFERs) in Enzyme Catalysis

Linear Free Energy Relationships (LFERs) are used in enzymology to probe how an enzyme's catalytic mechanism responds to systematic changes in substrate structure. nih.govnih.gov By analyzing the hydrolysis of a series of para-substituted substrates, a Hammett plot can be constructed for the enzymatic reaction. The slope of this plot (the ρ value) provides information about the charge development in the transition state of the enzyme-catalyzed step. semanticscholar.org

For the enzymatic hydrolysis of nitrophenyl esters by enzymes like trypsin and lipase, Hammett plots have revealed interesting complexities. semanticscholar.org In some cases, the plots are not linear but show a distinct inflection point. This "break" in the plot is indicative of a change in the rate-determining step of the reaction as the electronic nature of the substituent is varied. For substrates with strongly electron-withdrawing groups, the chemical step (e.g., acylation of the enzyme) is fast, and another step, such as deacylation or a conformational change, may become rate-limiting. For substrates with electron-donating groups, the chemical step is slower and remains rate-determining. semanticscholar.org These LFER studies demonstrate that there is not always a simple correlation between binding affinity and hydrolytic rate; rather, the electronic properties of the substrate play a crucial role in the kinetics of the transformation itself. semanticscholar.org

Enzymatic Interactions and Biochemical Applications of 4 Nitrophenyl Methylphosphonate As a Research Tool

4-Nitrophenyl Methylphosphonate (B1257008) as an Enzyme Substrate

Protein Phosphatase-1 (PP1) Catalysis and its Promiscuity with Methylphosphonates

Protein Phosphatase-1 (PP1), a key serine/threonine phosphatase, exhibits significant catalytic promiscuity, enabling it to hydrolyze a range of substrates beyond its native phosphomonoesters. nih.govwhiterose.ac.uk Among these alternative substrates is 4-nitrophenyl methylphosphonate (4NPMP). nih.govnih.gov PP1 efficiently catalyzes the hydrolysis of 4NPMP, demonstrating the adaptability of its active site. nih.govnih.gov Studies have shown that while PP1γ is a highly proficient phosphatase for its natural substrates, it displays only a modest, approximately 10-fold, decrease in activity when cleaving 4NPMP. nih.gov This contrasts with other phosphatases, like alkaline phosphatase, which show a much more significant drop in activity with such alternative substrates. nih.gov

The catalytic efficiency of PP1γ across a variety of substrates, including aryl methylphosphonates, results in second-order rate accelerations spanning a relatively narrow range of 10¹¹ to 10¹³. nih.govwhiterose.ac.uk This suggests that the enzyme's active site can accommodate variations in the geometry of the transferring group. nih.govwhiterose.ac.uk Mechanistic studies involving linear free energy relationships and kinetic isotope effects reveal that the transition states for the PP1-catalyzed hydrolysis of aryl phosphate (B84403) monoesters and aryl methylphosphonates are remarkably similar, much more so than their non-enzymatic hydrolysis reactions. nih.govnih.govacs.org For the enzymatic hydrolysis of a series of aryl methylphosphonate substrates by PP1, a Brønsted βlg value of -0.30 was determined, which is indicative of a transition state with significant charge development on the leaving group. nih.govnih.govacs.org This value is notably smaller than that for the alkaline hydrolysis of the same substrates (-0.69), highlighting the role of the enzyme in stabilizing the transition state. nih.govnih.govacs.org

Table 1: Comparative Brønsted βlg Values for the Hydrolysis of Aryl Methylphosphonates

| Reaction Condition | Brønsted βlg Value | Reference |

| PP1-catalyzed hydrolysis | -0.30 | nih.govnih.govacs.org |

| Alkaline hydrolysis | -0.69 | nih.govnih.govacs.org |

| PP1-catalyzed hydrolysis of aryl monoester substrates | -0.32 | nih.govnih.gov |

| Uncatalyzed hydrolysis of monoester dianions | -1.23 | nih.govnih.gov |

Methylphosphonate Esterase Activity and Stereoselectivity in Hydrolysis

While PP1 demonstrates promiscuous activity towards this compound, specialized methylphosphonate esterases also exist. One such enzyme, Pmi1525, isolated from Proteus mirabilis, has been shown to efficiently catalyze the hydrolysis of organophosphonate esters. nih.gov Although the specific kinetics for this compound were not detailed, the enzyme's high activity with the structurally similar ethyl this compound (kcat/Km of 1.2 × 10⁵ M⁻¹s⁻¹) suggests it would also be a substrate. nih.gov

A key characteristic of some phosphonate-hydrolyzing enzymes is their stereoselectivity. Pmi1525, for instance, exhibits a preference for the (Sₚ)-enantiomer of isobutyl this compound, hydrolyzing it 14 times faster than the (Rₚ)-enantiomer. nih.gov This stereoselectivity arises from the specific geometry of the enzyme's active site. Similarly, the phosphotriesterase from Sphingobium sp. TCM1 (Sb-PTE) also displays stereochemical preferences in its hydrolysis of chiral phosphotriesters. nih.gov For example, with (Rₚ)-methyl cyclohexyl p-nitrophenyl phosphate, hydrolysis of the p-nitrophenol leaving group is exclusive, whereas the (Sₚ)-enantiomer yields a mixture of methanol (B129727) and p-nitrophenol products. nih.gov This highlights how the stereochemistry at the phosphorus center can dictate the reaction pathway and product distribution.

Substrate Specificity Profiling of Phosphonate-Hydrolyzing Enzymes

This compound and its analogs are valuable tools for profiling the substrate specificity of phosphonate-hydrolyzing enzymes. The release of the 4-nitrophenolate (B89219) ion upon hydrolysis provides a convenient and continuous spectrophotometric assay, as the product is a yellow-colored compound that can be monitored at around 400-413 nm. nih.govresearchgate.netmedchemexpress.comsemanticscholar.org By systematically varying the structure of the phosphonate (B1237965) substrate—for instance, by altering the alkyl or aryl groups—and measuring the kinetic parameters, researchers can map the steric and electronic requirements of an enzyme's active site.

The promiscuous nature of enzymes like PP1 allows for the use of a diverse library of substrates, including various aryl methylphosphonates, to probe its catalytic mechanism. nih.govwhiterose.ac.uk The data obtained from such studies, like the Brønsted analysis, provides insights into the transition state structure and the nature of enzyme-substrate interactions. nih.govnih.govacs.org Similarly, the characterization of enzymes like Pmi1525 involves screening against a focused library of substrates to determine its preferred substrates and catalytic capabilities. nih.gov

This compound as an Enzyme Inhibitor

Inhibition of Cholinesterases and Related Serine Proteases

This compound is recognized as an inhibitor of the serine protease activity of cholinesterases. biosynth.com Cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), are crucial enzymes in the nervous system responsible for hydrolyzing choline (B1196258) esters. nih.govnih.gov Inhibition of these enzymes by organophosphates, including this compound, leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of the nervous system. biosynth.comnih.gov

The inhibitory potency of this compound against acetylcholinesterase is significant, with reported Ki values in the nanomolar range (10-50 nM). biosynth.com Beyond cholinesterases, it has also been shown to inhibit other serine proteases, although the specificity and efficacy can vary. biosynth.com The broader class of organophosphorus compounds, particularly phosphonates, have been extensively studied as inhibitors of various serine proteases, including chymotrypsin, elastases, and thrombin. nih.govnih.govmdpi.com The effectiveness of these inhibitors is often dependent on the nature of the leaving group and the side chains that mimic the enzyme's natural substrate. nih.govnih.gov

Table 2: Enzymes Inhibited by this compound and Related Compounds

| Enzyme | Inhibitor Class | Key Findings | Reference |

| Acetylcholinesterase | This compound | Potent inhibition with Ki values of 10-50 nM. | biosynth.com |

| Other Serine Proteases (e.g., papain, subtilisin, thermolysin, trypsin) | This compound | Demonstrated inhibitory activity. | biosynth.com |

| Serine β-lactamases | Methyl phosphonates | Effectiveness is dependent on the leaving group; aryl phosphonates are generally more effective. | nih.gov |

| Chymotrypsin, Cathepsin G, Elastases | Peptidyl diphenyl (α-aminoalkyl)phosphonates | Specific and effective irreversible inhibitors at low concentrations. | nih.gov |

Mechanisms of Active Site Phosphonylation

The inhibition of serine proteases by this compound and related organophosphorus compounds occurs through the covalent modification of the active site serine residue, a process known as phosphonylation. nih.gov In the catalytic triad (B1167595) of a serine protease, the serine hydroxyl group acts as a nucleophile. The mechanism of inhibition mimics the initial steps of substrate hydrolysis.

The phosphorus atom of the phosphonate is attacked by the nucleophilic serine residue in the enzyme's active site. nih.govresearchgate.net This results in the formation of a pentacoordinate transition state. Subsequently, the bond to the leaving group (in this case, the 4-nitrophenoxy group) is cleaved, leading to the formation of a stable, covalent phosphonyl-enzyme conjugate. nih.gov This phosphonylated enzyme is catalytically inactive. The stability of this covalent bond is a key feature of the irreversible or pseudo-irreversible inhibition by many organophosphonates. Reactivation of the enzyme is often very slow. nih.gov The stereochemistry of the phosphonate inhibitor can also play a critical role, with often only one enantiomer being an effective inhibitor due to the precise geometric requirements of the enzyme's active site. nih.gov

Characterization of Enzyme-Inhibitor Adducts

The interaction of this compound and its analogs with enzymes often results in the formation of a stable, covalently modified enzyme, or adduct. The characterization of these adducts provides critical insights into the enzyme's active site and catalytic mechanism.

In a study of Protein Phosphatase-1 (PP1), a promiscuous enzyme that can hydrolyze various phosphate and sulfate (B86663) esters, this compound (4NPMP) was used as a substrate to probe its catalytic mechanism. The enzymatic hydrolysis of a series of aryl methylphosphonate substrates, including 4NPMP, yielded a Brønsted βlg value of -0.30. nih.gov This value, which is significantly less negative than that for the non-enzymatic alkaline hydrolysis (-0.69), suggests that in the enzymatic reaction, there is less negative charge buildup on the leaving group oxygen in the transition state. nih.gov This indicates a transition state for the enzyme-catalyzed reaction that is more associative and differs significantly from the solution reaction, highlighting how the enzyme's active site environment modulates the reaction pathway. nih.gov

Further characterization has been achieved with related methylphosphonate esters. An enzyme from Proteus mirabilis, Pmi1525, was found to be a potent methylphosphonate esterase. Its reaction with ethyl this compound was characterized kinetically, providing a measure of the enzyme-substrate interaction. nih.gov

| Enzyme | Substrate | Kinetic Parameter | Value |

| Pmi1525 | Ethyl this compound | kcat | 580 s⁻¹ |

| Pmi1525 | Ethyl this compound | kcat/Km | 1.2 x 10⁵ M⁻¹s⁻¹ |

| Pmi1525 | Isobutyl this compound | (Sₚ)-enantiomer kcat | 14 times faster than (Rₚ) |

| Protein Phosphatase-1 | Aryl methylphosphonates | Brønsted βlg | -0.30 |

| This table presents kinetic and mechanistic data derived from the interaction of methylphosphonate esters with specific enzymes. |

Moreover, studies with Pmi1525 demonstrated stereoselectivity, where the enzyme hydrolyzed the (Sₚ)-enantiomer of isobutyl this compound 14 times more rapidly than the (Rₚ)-enantiomer. nih.gov This stereochemical preference is a direct reflection of the specific geometry of the enzyme's active site, where the phosphonate adduct is formed, and showcases how these compounds can be used to map active site topography. nih.gov

Inhibition of Metalloproteases

While primarily known for interacting with serine hydrolases, this compound has also been shown to inhibit metalloproteases. Specifically, it has been demonstrated to inhibit the activity of thermolysin, a well-characterized zinc-containing metalloprotease. biosynth.com

The inhibition of metalloproteases by phosphonate-containing compounds is a recognized phenomenon. The broader class of bisphosphonates, for instance, has been shown to inhibit several matrix metalloproteinases (MMPs), including MMP-2, MMP-9, and MMP-13. ashpublications.org The mechanism of inhibition by these phosphonate compounds is often attributed to their ability to chelate the catalytic zinc ion (Zn²⁺) essential for the enzyme's function. nih.gov This chelation blocks the active site and prevents the binding and hydrolysis of the natural substrate. nih.gov

Studies on various phosphonate and bisphosphonate compounds have demonstrated dose-dependent inhibition of MMPs, with IC50 values often in the micromolar range. researchgate.net This inhibitory action is not necessarily dependent on altering the expression levels (mRNA or protein) of the enzymes but rather a direct effect on their catalytic activity. nih.gov Research on compounds containing nitrophenyl groups has further explored their binding to the subpockets of metalloproteases, indicating that the aromatic ring system can occupy specific binding sites within the enzyme's catalytic domain. tandfonline.com Therefore, the inhibition of thermolysin by this compound likely involves the phosphonate group interacting with the active site zinc ion, a mechanism consistent with that observed for other phosphonates and metalloproteases. biosynth.comtandfonline.com

Inhibition of 6-Phosphogluconate Dehydrogenase by Phosphonate Derivatives

6-Phosphogluconate dehydrogenase (6PGDH) is a critical enzyme in the pentose (B10789219) phosphate pathway (PPP), responsible for producing NADPH and the precursor for nucleotide biosynthesis, ribulose-5-phosphate. nih.govnih.gov Due to its central metabolic role and its upregulation in various cancers and pathogens like Trypanosoma brucei (the causative agent of African sleeping sickness), 6PGDH is considered a significant therapeutic target. eurekaselect.comnih.govwikipedia.org

The enzymatic reaction catalyzed by 6PGDH proceeds through the formation of a high-energy, unstable intermediate. eurekaselect.com This has led to the rational design of inhibitors that mimic this transition state. Among the classes of compounds developed for this purpose are phosphonate derivatives. eurekaselect.com These compounds are designed to be stable analogs of the reaction's high-energy intermediates, binding with high affinity to the enzyme's active site but not undergoing the catalytic reaction, thus acting as potent inhibitors. eurekaselect.com

While the broader class of phosphonates has been explored, one of the most potent inhibitors developed for T. brucei 6PGDH is 4-phospho-D-erythronohydroxamate, which has a Ki of 10 nM and displays a 254-fold selectivity for the trypanosomal enzyme over the sheep enzyme. eurekaselect.com The success of such substrate- and transition-state analogs validates the strategy of targeting the 6PGDH active site. The exploration of phosphonate derivatives as inhibitors is based on their structural and electronic resemblance to the natural substrate's transition state during the oxidative decarboxylation process. eurekaselect.comnih.gov

Interactions with Catalytic Antibodies (Esterases)

Catalytic antibodies, or abzymes, are antibodies designed to catalyze specific chemical reactions. They are often generated using a stable transition-state analog of the desired reaction as the antigen (hapten). This compound is a phosphonate transition-state analogue that has been shown to have a high affinity for the catalytic antibody CNJ206, an antibody raised to catalyze ester hydrolysis. nih.gov

The interaction between nitrophenyl esters and catalytic antibody CNJ206 has been studied in detail. While the antibody can catalyze the hydrolysis of these esters, it also undergoes irreversible inactivation after a few catalytic cycles. nih.gov Investigation into this inactivation revealed that the process involves the formation of stable acylated adducts with tyrosine residues within or near the antibody's combining site. nih.gov Mass spectrometry analysis confirmed the covalent modification of the antibody's Fab fragment upon incubation with the substrate. nih.gov

The inactivation could be slowed by the presence of the original transition-state analog hapten, indicating a process that occurs at the catalytic site. nih.gov X-ray crystal structure analysis of the Fab-hapten complex identified three tyrosine residues as potential candidates for this covalent modification, with Tyr-L96 being the most likely. nih.gov This interaction demonstrates the utility of this compound not only as a hapten for eliciting catalytic activity but also as a tool for probing the mechanism and limitations of the resulting abzyme. nih.govnih.gov

Utilization of this compound as a Biochemical Probe

Probing Enzyme Catalytic Mechanisms and Active Site Architectures

This compound and its analogs are powerful probes for investigating the catalytic mechanisms and active site structures of enzymes. Their utility stems from their ability to act as substrates or inhibitors that report on specific aspects of the catalytic cycle.

A key example is the mechanistic study of Protein Phosphatase-1 (PP1). By analyzing the hydrolysis of this compound and related aryl methylphosphonates, researchers could determine linear free energy relationships (LFER). The resulting Brønsted βlg value of -0.30 provided quantitative data on the charge distribution in the enzymatic transition state, revealing a mechanism distinct from the non-enzymatic reaction. nih.gov Such studies allow for a detailed mapping of the energetic landscape of catalysis. nih.gov

Furthermore, these compounds are instrumental in the functional annotation of newly discovered enzymes. The enzyme Pmi1525, initially of unknown function, was identified as a potent methylphosphonate esterase through screening with a library that included ethyl this compound. nih.gov This screening not only identified its primary activity but also allowed for detailed kinetic characterization (kcat and kcat/Km). nih.gov The stereoselective hydrolysis of chiral phosphonate esters by Pmi1525 provided direct evidence about the three-dimensional architecture of its active site, demonstrating how these probes can elucidate structural features that govern substrate recognition and turnover. nih.gov

Development and Evaluation of Enzyme Reactivators through Surrogate Studies

This compound and its close analogs, such as 4-nitrophenyl ethyl methylphosphonate (NEMP) and 4-nitrophenyl isopropyl methylphosphonate (NIMP), serve as crucial surrogates for highly toxic organophosphorus (OP) nerve agents like VX and sarin (B92409). nih.gov These surrogates are used in a safer laboratory setting to develop and evaluate the efficacy of enzyme reactivators, which are the primary antidotes for OP poisoning. The target for these reactivators is typically acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) that has been inhibited by an OP compound. nih.gov

In these studies, the cholinesterase is first inhibited by a nitrophenyl methylphosphonate surrogate, forming a stable phosphonylated enzyme. This inhibited enzyme then becomes the substrate for potential reactivator compounds, typically oximes. nih.gov The rate at which the oxime can remove the methylphosphonate group from the enzyme's active site serine and restore its function is measured. This provides a direct assessment of the reactivator's potency.

For example, novel substituted phenoxyalkyl pyridinium (B92312) oximes have been evaluated for their ability to reactivate BChE from rat and human serum after inhibition by surrogates like NEMP and NIMP. nih.gov Such screening allows for the identification of lead compounds, like oxime 15 and oxime 20, which demonstrated broad-spectrum reactivation capabilities. nih.gov This surrogate-based approach is essential for the initial stages of drug discovery, enabling the high-throughput screening and kinetic analysis required to identify promising reactivator candidates before they are tested against more dangerous, live nerve agents.

| Surrogate Compound | Corresponding Nerve Agent | Application |

| 4-Nitrophenyl ethyl methylphosphonate (NEMP) | VX | Screening of oxime reactivators for inhibited cholinesterases. |

| 4-Nitrophenyl isopropyl methylphosphonate (NIMP) | Sarin | Evaluation of reactivation kinetics of novel oxime compounds. |

| Phthalimidyl isopropyl methylphosphonate (PIMP) | Sarin | In vitro testing of reactivator efficacy in serum. |

| Nitrophenyl cyclohexyl methylphosphonate (NCMP) | Cyclosarin | Assessment of broad-spectrum capabilities of reactivators. |

| This table lists common organophosphorus surrogates, the nerve agents they mimic, and their application in reactivator development studies. |

Radiotracer Development for In Vivo Assessment of Enzyme Activity

The unique inhibitory mechanism of this compound and its analogs against certain enzymes, particularly hydrolases, has prompted their use as foundational structures for developing radiotracers for in vivo imaging. The goal of this research is to create probes that can non-invasively detect and quantify the catalytic activity of specific enzymes within a living organism, offering insights into various physiological and pathological processes. nih.gov Positron Emission Tomography (PET) is a powerful imaging modality that benefits from such targeted radiotracers. nih.gov By labeling a molecule that covalently binds to an enzyme's active site with a positron-emitting radionuclide like fluorine-18 (B77423) (¹⁸F), researchers can visualize and measure enzyme activity levels in real-time. nih.govnih.gov

Organophosphate esters (OPs) are well-suited for this purpose as they form stable, covalent adducts with the active site serine of enzymes like acetylcholinesterase (AChE). nih.govnih.gov This irreversible binding allows the radioactive signal to accumulate at the location of active enzymes, providing a clear imaging signal. nih.gov The this compound scaffold has been instrumental in designing PET tracers that act as surrogates for highly toxic chemical warfare agents (CWAs), enabling the study of their mechanisms of action without the associated handling risks. nih.govnih.gov

Development of a PET Tracer Surrogate for VX

Researchers have developed O-(2-[¹⁸F]fluoroethyl)-O-(p-nitrophenyl) methylphosphonate, a PET tracer designed as a surrogate for the V-series nerve agent, VX. nih.gov This compound was engineered based on the common structural components of VX and the insecticide paraoxon. nih.gov It utilizes a p-nitrophenoxy leaving group and is designed to mimic the inhibitory action of VX by phosphonylating the active site serine of cholinesterases, thereby blocking their activity in vivo. nih.govucsf.edu

The fluorine-18 atom is strategically placed four bonds away from the reactive phosphorus center to minimize any steric or electronic interference with the enzyme-binding event. nih.gov Following intravenous administration in rats, studies showed that the radioactivity from O-(2-[¹⁸F]fluoroethyl)-O-(p-nitrophenyl) methylphosphonate localized in AChE-rich areas of the brain and other tissues. nih.gov The development of an automated, single-reaction-vessel synthesis method has been pursued to reliably produce this tracer for research into countermeasures against OP poisoning. ucsf.edu

Development of a PET Tracer Surrogate for Sarin

Building on a similar principle, scientists have created O-(1-[¹⁸F]fluoropropan-2-yl)-O-(4-nitrophenyl)methylphosphonate as a PET tracer surrogate for the G-series nerve agent, sarin. nih.govescholarship.org This compound is a reactive organophosphate ester that forms a covalent adduct with the active site serine of acetylcholinesterase, similar to sarin itself. nih.govescholarship.org

The radiosynthesis of this tracer was achieved for the first time through the reaction of bis-(4-nitrophenyl) methylphosphonate with 1-[¹⁸F]fluoro-2-propanol. nih.govescholarship.org This method provides the radiolabeled sarin surrogate in high radiochemical purity, enabling its use in PET imaging to assess the modes of action of organophosphate acetylcholinesterase inhibitors in vivo. nih.govescholarship.org

The table below summarizes the key findings from the development of these radiotracers.

Radiotracer Development Findings

| Radiotracer | Target Enzyme | Precursor Compound | Key Synthesis Findings |

| O-(1-[¹⁸F]fluoropropan-2-yl)-O-(4-nitrophenyl)methylphosphonate ([¹⁸F] fluorosarin surrogate) | Acetylcholinesterase (AChE) | Bis-(4-nitrophenyl) methylphosphonate | Radiochemical Purity: >98%; Radiochemical Yield: 2.4% ± 0.6%; Molar Activity: 49.9 GBq/μmol. nih.govescholarship.org |

| O-(2-[¹⁸F]fluoroethyl)-O-(p-nitrophenyl) methylphosphonate ([¹⁸F]VX surrogate) | Acetylcholinesterase (AChE) | Bis-(p-nitrophenyl) methylphosphonate | An automated synthesis method produces a 2.0% ± 1.1% yield in 80 minutes. ucsf.edu |

Computational and Theoretical Studies on 4 Nitrophenyl Methylphosphonate and Its Derivatives

Quantum Mechanical Investigations of Reaction Pathways

Quantum mechanical (QM) methods are powerful tools for elucidating the intricate details of chemical reactions at the atomic level. In the context of 4-nitrophenyl methylphosphonate (B1257008) and its analogs, QM investigations have provided profound insights into their reactivity, particularly in hydrolysis and enzyme-mediated phosphonylation reactions. These computational approaches allow for the detailed characterization of reaction pathways, transition states, and the electronic factors governing these transformations.

Theoretical Modeling of Hydrolysis Transition States

The hydrolysis of organophosphorus compounds, including 4-nitrophenyl methylphosphonate, is a critical area of study due to their role as nerve agent simulants. Theoretical modeling, often employing density-functional theory (DFT) and ab initio methods, has been instrumental in mapping out the potential energy surfaces of these reactions. mdpi.comsemanticscholar.org These studies focus on identifying the transition state (TS) structures, which represent the highest energy point along the reaction coordinate and are key to understanding the reaction mechanism and rate.

For the alkaline hydrolysis of esters like 4-nitrophenyl substituted-benzoates, which share mechanistic similarities, theoretical studies have proposed that the reaction can proceed through a concerted mechanism with a cyclic transition state. researchgate.net The inclusion of explicit water molecules in these models is crucial, as they can stabilize the transition state through hydrogen bonding, thereby lowering the activation energy barrier. mdpi.com For instance, in the hydrolysis of borate (B1201080) networks, a related area of study, calculations have shown that transition states can exhibit closed-ring configurations involving water molecules, significantly affecting the reaction energetics. mdpi.com

Key findings from theoretical modeling of hydrolysis include:

Identification of Concerted vs. Stepwise Mechanisms: QM calculations help to distinguish between a one-step (concerted) or a multi-step (stepwise) pathway involving intermediates like a Meisenheimer complex. researchgate.net

Role of Catalysts: The effect of metal ions or other catalysts on the transition state can be modeled, revealing how they enhance the reaction rate by stabilizing the transition state or altering the reaction pathway. researchgate.net

Solvent Effects: The surrounding solvent environment is a critical factor. QM calculations can incorporate solvent effects, either implicitly (as a continuum) or explicitly (by including individual solvent molecules), to provide a more accurate picture of the hydrolysis process in aqueous solutions.

The following table summarizes key aspects of theoretical modeling of hydrolysis transition states:

| Feature Modeled | Significance in Hydrolysis of this compound Analogs | Computational Approach |

| Transition State Geometry | Determines the steric and electronic requirements for the reaction to occur. | Geometry optimization using DFT or MP2 methods. mdpi.com |

| Activation Energy Barrier | Quantifies the energy required to reach the transition state, directly related to the reaction rate. | Calculation of single-point energies at high levels of theory (e.g., CCSD(T)). mdpi.com |

| Solvent Participation | Explicit water molecules can act as proton relays or stabilize charge separation in the transition state. mdpi.com | Inclusion of explicit water molecules in the QM region of a QM/MM calculation. |

| Catalytic Effects | Metal ions or neighboring functional groups can lower the activation energy by interacting with the phosphoryl group. researchgate.net | Modeling the catalyst within the QM system and analyzing its interaction with the substrate. |

Computational Analysis of Phosphonylation Mechanisms in Enzyme Active Sites

The interaction of this compound and its derivatives with enzymes is of great interest, particularly in the context of understanding the mechanism of action of organophosphorus inhibitors. Computational methods, especially hybrid quantum mechanics/molecular mechanics (QM/MM), have become indispensable for studying these complex systems. diva-portal.org In a QM/MM approach, the chemically active region (the substrate and key active site residues) is treated with a high-level QM method, while the rest of the protein and solvent are described by a more computationally efficient molecular mechanics (MM) force field. diva-portal.org

These simulations can trace the entire phosphonylation reaction, from the initial binding of the substrate to the formation of the covalent adduct with a catalytic residue (e.g., a serine or tyrosine). By mapping the free energy profile of the reaction, researchers can identify the transition state and any intermediates, providing a detailed picture of the catalytic mechanism. diva-portal.org

Key insights gained from computational analysis of phosphonylation include:

Role of Active Site Residues: QM/MM simulations can pinpoint the specific roles of individual amino acid residues in the active site, such as providing electrostatic stabilization, acting as general acids or bases, or orienting the substrate for optimal reactivity. nih.gov

Conformational Changes: The dynamic nature of enzymes is crucial for their function. Computational studies can reveal how conformational changes within the enzyme active site facilitate the chemical reaction. diva-portal.org

Substrate Specificity: By comparing the phosphonylation of different substrates, these studies can help to explain the structural basis for an enzyme's substrate specificity.

Molecular Dynamics Simulations of Compound-Enzyme Recognition and Binding

Molecular dynamics (MD) simulations provide a powerful computational microscope to observe the dynamic process of a small molecule, like this compound, recognizing and binding to its target enzyme. These simulations solve Newton's equations of motion for every atom in the system, allowing researchers to track the conformational changes of both the ligand and the protein over time. nih.gov

MD simulations are particularly useful for understanding the initial steps of the interaction before any chemical reaction occurs. They can reveal the preferred binding poses of the substrate within the active site and identify the key non-covalent interactions (e.g., hydrogen bonds, van der Waals forces, electrostatic interactions) that stabilize the enzyme-substrate complex. nih.gov

Important findings from MD simulations include:

Identification of Binding Pathways: In enzymes with buried active sites, substrates must navigate through tunnels to reach the catalytic center. MD simulations can trace these entry and exit pathways, revealing how the protein structure guides the ligand. nih.gov

Conformational Flexibility: Both the ligand and the enzyme are flexible. MD simulations show how their conformations adapt to each other upon binding, a phenomenon known as "induced fit." nih.govnih.gov

Calculation of Binding Free Energies: Advanced MD techniques, such as umbrella sampling or free energy perturbation, can be used to calculate the binding affinity of a ligand for an enzyme, providing a quantitative measure of the strength of the interaction.

Theoretical Approaches for Understanding Fragmentation Pathways

Mass spectrometry (MS) is a key analytical technique for identifying and characterizing organophosphorus compounds. Understanding the fragmentation pathways of these molecules upon ionization is crucial for interpreting their mass spectra. Theoretical methods, including quantum chemistry calculations, can be used to predict and rationalize the observed fragmentation patterns. mdpi.comuni-halle.de

When a molecule like this compound is ionized in a mass spectrometer, it forms a molecular ion that is often unstable and breaks down into smaller fragment ions. Computational models can be used to calculate the energies of different potential fragmentation pathways, allowing researchers to predict which fragments are most likely to be observed. nih.gov

Theoretical approaches to understanding fragmentation pathways involve:

Calculation of Bond Dissociation Energies: By calculating the energy required to break different bonds in the molecular ion, it is possible to identify the weakest bonds that are most likely to cleave.

Modeling of Rearrangement Reactions: Fragmentation often involves complex rearrangements, such as hydrogen transfers or migrations of functional groups. mdpi.com Quantum chemical calculations can model the transition states for these rearrangements to assess their feasibility. researchgate.net

Prediction of Fragment Ion Stabilities: The stability of the resulting fragment ions is a major driving force for fragmentation. Theoretical calculations can determine the relative energies of different possible fragment ions.

The following table outlines common fragmentation pathways for organophosphorus compounds and the theoretical methods used to study them:

| Fragmentation Type | Description | Theoretical Approach |

| Alpha-Cleavage | Cleavage of a bond adjacent to the phosphorus atom. | Calculation of bond dissociation energies. |

| McLafferty Rearrangement | A six-membered ring transition state involving a hydrogen transfer, common in compounds with alkyl chains. mdpi.com | Locating the transition state for the rearrangement using QM methods. |

| Cleavage of P-O and C-O Bonds | In aromatic esters, cleavage can occur at the P-O or C-O bond, depending on the substituents. mdpi.com | Comparing the energies of the resulting radical cations and neutral fragments. |

| Loss of Small Neutral Molecules | Elimination of stable neutral molecules like water or nitro groups. researchgate.net | Calculating the overall reaction enthalpy for the fragmentation process. |

By combining experimental mass spectrometry data with theoretical calculations, a comprehensive understanding of the fragmentation behavior of this compound and its derivatives can be achieved.

Advanced Research Perspectives and Emerging Applications

Role in the Rational Design of Novel Organophosphorus Compounds for Chemical Biology

4-Nitrophenyl methylphosphonate (B1257008) serves as a crucial tool in the field of chemical biology, primarily acting as a molecular probe and a structural template for the rational design of new organophosphorus compounds. Its utility stems from its nature as a phosphonate (B1237965) transition state analogue, which mimics the tetrahedral intermediate formed during the hydrolysis of phosphate (B84403) esters by enzymes. nih.gov This property makes it an effective inhibitor and a valuable molecule for studying the mechanisms of enzymes such as esterases and phosphotriesterases (PTEs). nih.govbiosynth.com

The interaction of 4-nitrophenyl methylphosphonate with catalytic antibodies, like the esterase CNJ206, has provided significant insights into enzyme active sites and catalytic mechanisms. nih.gov By studying how this phosphonate binds, researchers can map the structural and electronic requirements of an enzyme's active site. This knowledge is paramount for the rational design of more potent and specific enzyme inhibitors or novel catalytic agents.

Furthermore, research into organophosphorus hydrolase (OPH), a bacterial enzyme capable of detoxifying a wide range of organophosphorus neurotoxins, utilizes compounds structurally related to this compound to understand and engineer substrate specificity. While OPH shows high efficiency against many pesticides, its activity against others can be limited. By creating and testing a series of phosphonate analogues, scientists can probe the enzyme's active site, identifying key residues that determine substrate binding and turnover. This information guides protein engineering efforts, using techniques like site-directed mutagenesis, to create OPH variants with enhanced catalytic activity against specific, high-priority toxins. nih.gov The ultimate goal is to develop robust biocatalysts for applications in detoxification and environmental remediation. researchgate.net

The table below summarizes key enzymes and their interactions with organophosphorus compounds, illustrating the context in which this compound serves as a model.

| Enzyme/Catalyst | Class | Interaction/Application | Research Significance |

| CNJ206 | Catalytic Antibody (Esterase) | Binds this compound as a transition state analogue. nih.gov | Elucidating catalytic mechanisms and active site architecture. nih.gov |

| Organophosphorus Hydrolase (OPH) | Bacterial Enzyme (Hydrolase) | Hydrolyzes a broad spectrum of organophosphates. | Basis for designing enzymes with altered substrate specificities for bioremediation. |

| Phosphotriesterases (PTEs) | Enzyme (Hydrolase) | Detoxifies organophosphorus compounds. nih.gov | Engineering efforts aim to improve stability and catalytic rates for use as bioscavengers. nih.govnih.gov |

| Cholinesterases | Enzyme (Serine Protease) | Inhibited by this compound. biosynth.com | Model for studying enzyme inhibition and designing therapeutic agents. biosynth.com |

Development of Analogues for Studying Environmental Biodegradation Processes of Phosphonates

The environmental fate of phosphonates is a significant area of research, as the carbon-phosphorus (C-P) bond is notably resistant to hydrolysis, leading to persistence in soil and water. rsc.org While not considered inherently biodegradable, specific microorganisms have evolved enzymatic pathways to cleave the C-P bond, utilizing phosphonates as a phosphorus source in nutrient-poor environments. rsc.org The study of these degradation pathways relies heavily on the synthesis and analysis of various phosphonate analogues.

Analogues based on the this compound structure can be systematically modified to investigate the factors influencing biodegradation. Key modifications could include:

Altering the P-methyl group: Replacing the methyl group with other alkyl or aryl substituents to assess how the steric and electronic properties of the group attached to the phosphorus atom affect enzymatic recognition and cleavage.

Modifying the 4-nitrophenyl leaving group: Substituting the nitrophenyl group with other phenols or alcohols that have different leaving group potentials (pKa values). This helps in understanding the enzymatic mechanism and its sensitivity to the electronic nature of the ester linkage.

Introducing isotopic labels: Synthesizing analogues with stable isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O) allows for detailed metabolic tracing studies to identify degradation intermediates and elucidate the precise biochemical pathways employed by microorganisms.

Research into the biodegradation of complex phosphonates has shown that microbial consortia can be more effective than single strains. By using a range of analogues, scientists can determine the substrate specificity of different enzymes within these communities and understand how they work synergistically to break down persistent compounds. koreascience.kr This knowledge is fundamental for developing effective bioremediation strategies for sites contaminated with industrial phosphonates, pesticides, and chemical warfare agents. researchgate.netkoreascience.kr

Future Directions in Enzymatic Biocatalysis and Bioremediation Strategies

The future of detoxification and environmental cleanup for organophosphorus compounds, including phosphonates, is increasingly focused on enzymatic biocatalysis. researchgate.netnih.gov This approach is seen as a rapid, safe, and environmentally friendly alternative to conventional chemical and physical decontamination methods. researchgate.net Key future directions involve overcoming the limitations of naturally occurring enzymes, such as insufficient stability and catalytic efficiency. mdpi.comnih.gov

Enzyme Engineering: Modern protein engineering and synthetic biology techniques are at the forefront of developing next-generation biocatalysts. nih.gov Rational design and directed evolution are being used to create enzyme variants with enhanced properties:

Improved Catalytic Efficiency: Mutagenesis can significantly boost the catalytic rates (kcat) of enzymes like OPH and phosphotriesterases (PTEs) against specific target pollutants. nih.gov

Broadened Substrate Specificity: Engineering the active site can allow a single enzyme to effectively degrade a wider variety of organophosphorus compounds. researchgate.net

Increased Stability: Enhancing the thermal and chemical stability of enzymes is crucial for their practical application in harsh environmental conditions or for long-term storage. mdpi.com

Immobilization and Cell-Free Systems: The release of genetically modified organisms into the environment is often restricted, which has spurred research into cell-free biocatalytic systems. researchgate.netnih.gov Enzyme immobilization, where enzymes are anchored to solid supports, is a key technology in this area. nih.govmanchester.ac.uk Immobilization enhances enzyme stability and reusability, making the bioremediation process more cost-effective and efficient. nih.gov Future work will focus on developing novel support materials and microfluidic reactor designs for continuous-flow decontamination systems. researchgate.net

Multi-Enzyme Systems: Combining different types of enzymes, such as hydrolases and oxidoreductases, in "biocatalytic cocktails" could lead to more complete degradation of complex pollutants. nih.govnih.gov For instance, an oxidoreductase could first modify a part of the molecule, making it a better substrate for a hydrolase like OPH. nih.gov This multi-step enzymatic approach mimics natural metabolic pathways and can convert toxic compounds into harmless byproducts. koreascience.kr

The table below outlines emerging strategies in biocatalysis for organophosphate remediation.

| Strategy | Description | Key Advantages | Future Research Focus |

| Protein Engineering | Modifying enzyme amino acid sequences through rational design or directed evolution. mdpi.com | Higher catalytic activity, broader substrate range, increased stability. nih.govnih.gov | Developing enzymes for recalcitrant compounds and harsh conditions. |

| Enzyme Immobilization | Attaching enzymes to inert solid supports for use in reactors. nih.gov | Enhanced stability, reusability, cost-effectiveness, suitability for continuous flow systems. nih.govmanchester.ac.uk | Novel support materials, micro-encapsulation, and reactor design. nih.govresearchgate.net |

| Cell-Free Synthetic Biology | Using enzyme systems outside of living cells for decontamination. nih.gov | Avoids regulations on releasing GMOs, offers high enzyme concentration and purity. researchgate.netnih.gov | Optimizing enzyme production and creating stable, multi-enzyme formulations. |

| Multi-Enzyme Cascades | Combining multiple enzymes to perform sequential degradation steps. nih.gov | More complete degradation of complex pollutants, reduction of toxic intermediates. nih.gov | Discovering synergistic enzyme combinations and optimizing reaction conditions. |

Application in Nucleic Acid Research, Specifically Methylphosphonate Oligonucleotides

In nucleic acid research, the methylphosphonate moiety, which is the core of this compound, is used to create modified oligonucleotides with unique and powerful properties. biosyn.comupenn.edu Methylphosphonate oligonucleotides are synthetic DNA or RNA analogues where one of the non-bridging oxygen atoms in the phosphodiester backbone is replaced by a methyl group. nih.gov This seemingly small change has profound biological consequences.

The primary feature of a methylphosphonate linkage is the neutralization of the negative charge of the phosphate backbone. biosyn.comgenelink.com This electrical neutrality imparts several key characteristics:

Nuclease Resistance: The modified backbone is resistant to degradation by cellular enzymes called nucleases, which normally break down phosphodiester bonds. This greatly increases the stability of the oligonucleotide within a cell. biosyn.comgenelink.com

Enhanced Cellular Uptake: The lack of a negative charge can facilitate the transport of these oligonucleotides across cell membranes. biosyn.comgenelink.com

These properties make methylphosphonate oligonucleotides highly valuable tools for antisense applications . biosyn.com In this strategy, a short, synthetic oligonucleotide is designed to bind to a specific mRNA sequence inside a cell. This binding event prevents the translation of the mRNA into a protein, effectively silencing a target gene. The nuclease resistance of methylphosphonate oligonucleotides makes them particularly effective for this purpose. biosyn.com

However, the modification is not without trade-offs. The introduction of the methyl group creates a chiral center at the phosphorus atom, and the presence of these linkages can sometimes lower the affinity of the oligonucleotide for its target sequence and interfere with the activation of RNase H, an enzyme that degrades the RNA strand of an RNA-DNA hybrid. biosyn.comnih.gov To balance these effects, researchers often synthesize chimeric oligonucleotides, which contain a mixture of standard phosphodiester linkages and strategically placed methylphosphonate linkages, for instance, as a protective "cap" at the 3'-end to prevent exonuclease degradation. biosyn.comgenelink.com These modified oligonucleotides have also been used as probes to study the intricate interactions between proteins and nucleic acids, such as in the analysis of the lac repressor-operator complex. nih.gov

The following table compares the properties of standard and methylphosphonate-modified oligonucleotides.

| Property | Standard Phosphodiester Oligonucleotide | Methylphosphonate Oligonucleotide |

| Backbone Charge | Negative | Neutral biosyn.comgenelink.com |

| Nuclease Resistance | Susceptible to degradation | Resistant to degradation biosyn.comgenelink.com |

| Cellular Uptake | Generally lower | Generally improved biosyn.comgenelink.com |

| Chirality | Achiral at phosphorus | Chiral at phosphorus nih.gov |

| RNase H Activation | Yes | Interferes with activation biosyn.com |

| Primary Application | PCR primers, probes | Antisense therapy, research probes biosyn.comnih.gov |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-nitrophenyl methylphosphonate, and how are intermediates purified?